molecular formula C9H9N3O2 B12818895 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole

2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B12818895
M. Wt: 191.19 g/mol
InChI Key: HIAZQKIWCINENG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole compounds.

Scientific Research Applications

2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitro-1H-benzo[d]imidazole: Similar structure but lacks the additional methyl group, affecting its chemical properties.

    2,5-Dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, leading to different biological activities.

Uniqueness

2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both nitro and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,6-dimethyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O2/c1-5-3-7-9(11-6(2)10-7)8(4-5)12(13)14/h3-4H,1-2H3,(H,10,11)

InChI Key

HIAZQKIWCINENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C

Origin of Product

United States

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